molecular formula C13H15F2NO B13477064 N-(2,2-difluorocyclohexyl)benzamide

N-(2,2-difluorocyclohexyl)benzamide

Cat. No.: B13477064
M. Wt: 239.26 g/mol
InChI Key: ZRLIQVRYPBDYOU-UHFFFAOYSA-N
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Description

N-(2,2-difluorocyclohexyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This particular compound features a difluorocyclohexyl group attached to the nitrogen atom of the amide, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluorocyclohexyl)benzamide typically involves the reaction of 2,2-difluorocyclohexylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,2-difluorocyclohexylamine+benzoyl chlorideThis compound+HCl\text{2,2-difluorocyclohexylamine} + \text{benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,2-difluorocyclohexylamine+benzoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluorocyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Nitrobenzamides, sulfonylbenzamides, and halobenzamides.

Scientific Research Applications

N-(2,2-difluorocyclohexyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, some benzamides are known to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune responses . This inhibition can lead to the induction of apoptosis (programmed cell death) in certain cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylcyclohexyl)benzamide
  • N-(2-hydroxy-4-nitrophenyl)benzamide
  • N-(2,3-difluorobenzyl)-4-sulfamoylbenzamide

Uniqueness

N-(2,2-difluorocyclohexyl)benzamide is unique due to the presence of the difluorocyclohexyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15F2NO

Molecular Weight

239.26 g/mol

IUPAC Name

N-(2,2-difluorocyclohexyl)benzamide

InChI

InChI=1S/C13H15F2NO/c14-13(15)9-5-4-8-11(13)16-12(17)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,16,17)

InChI Key

ZRLIQVRYPBDYOU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2)(F)F

Origin of Product

United States

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